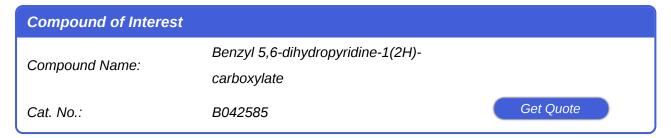


An In-depth Technical Guide to Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Benzyl 5,6-dihydropyridine-1(2H)-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles essential information based on closely related dihydropyridine analogues. This guide covers the compound's identification, physicochemical properties, potential synthetic approaches, and prospective biological activities, drawing parallels from the broader class of dihydropyridine derivatives. The information is intended to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.

Compound Identification and Properties

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate is a derivative of dihydropyridine with a benzyl carbamate protecting group on the nitrogen atom. Its core structure is the 5,6-dihydropyridine ring.



Property	Value	Citation
CAS Number	66207-23-6	_
Molecular Formula	C13H15NO2	
Molecular Weight	217.26 g/mol	_
Canonical SMILES	C1=CC=C(C=C1)COC(=O)N2 CCCC=C2	
InChl Key	Not available in public databases.	-
Appearance	Expected to be a solid or oil.	_
Solubility	Expected to be soluble in organic solvents.	_

Synthesis and Characterization

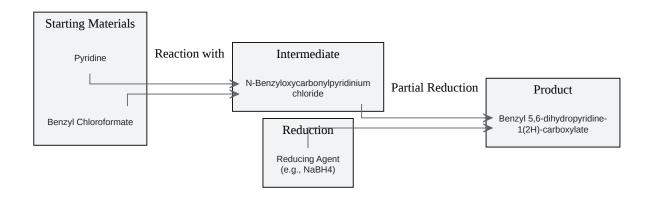
While a specific, validated synthesis protocol for **Benzyl 5,6-dihydropyridine-1(2H)-carboxylate** is not readily available in the cited literature, a general approach can be inferred from the synthesis of other dihydropyridine derivatives. A plausible synthetic route would involve the partial reduction of the corresponding N-benzyloxycarbonylpyridinium salt.

General Experimental Protocol for Dihydropyridine Synthesis

The following is a generalized protocol based on the synthesis of related dihydropyridine structures. This should be considered a theoretical approach for the synthesis of **Benzyl 5,6-dihydropyridine-1(2H)-carboxylate** and would require optimization.

Reaction Scheme:





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Caption: A plausible synthetic workflow for **Benzyl 5,6-dihydropyridine-1(2H)-carboxylate**.

Materials:

- Pyridine
- · Benzyl chloroformate
- Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
- Reducing agent (e.g., Sodium borohydride)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Formation of the Pyridinium Salt: To a solution of pyridine in an anhydrous solvent under an inert atmosphere, slowly add benzyl chloroformate at a controlled temperature (e.g., 0 °C).
 The reaction mixture is stirred for a specified time to allow for the formation of the N-benzyloxycarbonylpyridinium salt.
- Reduction: The resulting pyridinium salt is then treated with a mild reducing agent, such as sodium borohydride. The choice of reducing agent and reaction conditions is crucial to



achieve partial reduction to the 5,6-dihydropyridine isomer rather than complete reduction to the piperidine ring.

• Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography to isolate the desired **Benzyl 5,6-dihydropyridine-1(2H)-carboxylate**.

Predicted Spectral Data

Due to the absence of published experimental spectra for **Benzyl 5,6-dihydropyridine-1(2H)-carboxylate**, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. These values are for estimation purposes and require experimental validation.

¹ H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Assignment
Protons	7.30 - 7.40	m	Aromatic protons of the benzyl group
5.15 - 5.25	S	-CH ₂ - of the benzyl group	
5.80 - 6.00	m	Olefinic protons of the dihydropyridine ring	_
3.90 - 4.10	t	Allylic protons adjacent to nitrogen	_
2.10 - 2.30	m	Methylene protons of the dihydropyridine ring	-



¹³ C NMR (Predicted)	Chemical Shift (ppm)	Assignment
Carbons	154 - 156	Carbonyl carbon of the carbamate
136 - 138	Quaternary aromatic carbon of the benzyl group	
127 - 129	Aromatic carbons of the benzyl group	
125 - 127	Olefinic carbons of the dihydropyridine ring	
67 - 69	-CH ₂ - carbon of the benzyl group	
43 - 45	Allylic carbon adjacent to nitrogen	_
23 - 25	Methylene carbon of the dihydropyridine ring	_

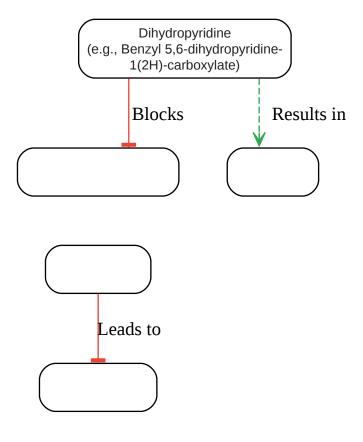
Potential Biological Activity and Applications

The dihydropyridine scaffold is a well-established pharmacophore in medicinal chemistry, most notably as L-type calcium channel blockers used in the treatment of hypertension. While the biological activity of **Benzyl 5,6-dihydropyridine-1(2H)-carboxylate** has not been explicitly reported, its structural similarity to other biologically active dihydropyridines suggests potential for further investigation in several areas.

Calcium Channel Modulation

The primary and most well-documented activity of dihydropyridines is the blockade of L-type calcium channels. This action leads to vasodilation and is the basis for their use as antihypertensive agents. It is plausible that **Benzyl 5,6-dihydropyridine-1(2H)-carboxylate** could exhibit similar activity.





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Caption: Potential mechanism of action via calcium channel blockade.

Other Potential Activities

Beyond calcium channel modulation, various dihydropyridine derivatives have been reported to possess a range of other biological activities, including:

- Antimicrobial activity: Some dihydropyridine compounds have shown efficacy against various bacterial and fungal strains.
- Antioxidant properties: The dihydropyridine ring can act as a reducing agent, suggesting potential for antioxidant applications.
- Anticancer activity: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Future Directions



The lack of specific data for **Benzyl 5,6-dihydropyridine-1(2H)-carboxylate** highlights an opportunity for further research. Key areas for future investigation include:

- Development of a reliable and high-yielding synthesis protocol.
- Full characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).
- In vitro and in vivo screening to determine its biological activity profile, including its effects on calcium channels and other potential targets.
- Structure-activity relationship (SAR) studies to optimize the dihydropyridine scaffold for specific therapeutic applications.

Conclusion

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate is a chemical entity with potential for further exploration in the field of drug discovery. While direct experimental evidence is currently sparse, the well-established biological importance of the dihydropyridine core suggests that this compound and its analogues could be valuable starting points for the development of new therapeutic agents. This guide serves as a starting point for researchers interested in pursuing the synthesis and biological evaluation of this intriguing molecule.

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